molecular formula C23H16FN3O B2483998 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-71-1

8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2483998
CAS No.: 901268-71-1
M. Wt: 369.399
InChI Key: OLWNWZVNUKQBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule based on the pyrazolo[4,3-c]quinoline scaffold, a heterocyclic system known for its diverse and potent pharmacological activities. This compound is intended for research purposes to investigate novel therapeutic pathways. The core pyrazolo[4,3-c]quinoline structure is a privileged scaffold in medicinal chemistry. Structural analogs of this compound have demonstrated significant potential in oncology research, particularly as inhibitors of checkpoint kinase 1 (Chk1), a key mediator in the DNA damage response. Inhibiting Chk1 can potentiate the effects of DNA-damaging chemotherapeutic agents, offering a strategy to overcome treatment resistance . Furthermore, closely related derivatives have exhibited potent anti-inflammatory effects by significantly inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models, suggesting utility in inflammatory disease research . The specific substitution pattern of this compound—featuring a fluorine atom and a 3-methoxyphenyl group—is designed to optimize its electronic properties, binding affinity, and metabolic stability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

8-fluoro-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-18-9-5-6-15(12-18)22-20-14-25-21-11-10-16(24)13-19(21)23(20)27(26-22)17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWNWZVNUKQBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of (1H-Pyrazol-5-Yl)Anilines and Ethers

Mu et al. developed an acid-promoted cyclization strategy for pyrazolo[4,3-c]quinolines using (1H-pyrazol-5-yl)anilines and ethers. For the target compound, the protocol involves:

  • Substrate Design :

    • A fluorine atom is pre-installed at the C8 position of the aniline precursor.
    • The 3-methoxyphenyl group is introduced via an ether coupling partner (e.g., 3-methoxybenzyl ether).
  • Reaction Mechanism :

    • Protonation of the ether under acidic conditions (e.g., H2SO4) generates a carbocation, which undergoes electrophilic substitution with the pyrazole-aniline hybrid.
    • Intramolecular cyclization forms the pyrazolo[4,3-c]quinoline core.
  • Optimized Conditions :

    • Solvent: Dichloroethane (DCE) at 80°C.
    • Catalyst: 10 mol% p-toluenesulfonic acid (PTSA).
    • Yield: 65–78% for analogous structures.

Key Advantage : This method avoids transition-metal catalysts and operates under mild conditions, making it scalable for gram-scale synthesis.

Electrochemical Synthesis via Hydrazone Cyclization

Alajmi and Youssef demonstrated an eco-friendly electrosynthetic route to pyrazolo[4,3-c]quinolines using 7-chloro-4-hydrazinoquinoline derivatives. Adaptation for C350-0687 involves:

  • Substrate Modification :

    • Replace the 7-chloro group with 8-fluoro in the hydrazinoquinoline precursor.
    • Condense with 3-methoxybenzaldehyde to form the hydrazone intermediate.
  • Electrochemical Cyclization :

    • Cell Setup : Undivided cell with graphite electrodes.
    • Electrolyte : 0.1 M tetrabutylammonium tetrafluoroborate (TBABF4) in acetonitrile.
    • Current : 10 mA/cm² for 4 hours.
  • Outcome :

    • Cyclization yields 70–85% for structurally related compounds.
    • The phenyl group at N1 is retained from the hydrazinoquinoline backbone.

Table 1: Electrochemical Synthesis Parameters

Parameter Value
Substrate 8-Fluoro-4-hydrazinoquinoline
Aldehyde 3-Methoxybenzaldehyde
Current Density 10 mA/cm²
Yield 72% (estimated)

Base-Promoted Cyclization of Tosylhydrazones

Jash et al. reported a two-step synthesis involving tosylhydrazone formation followed by base-mediated cyclization. Application to C350-0687 requires:

  • Tosylhydrazone Preparation :

    • React 8-fluoroquinoline-4-carbaldehyde with 3-methoxyphenylacetylene to form the alkyne-tethered aldehyde.
    • Treat with tosylhydrazine to yield the tosylhydrazone.
  • Cyclization :

    • Conditions : Cs2CO3 (2 equiv) in 1,4-dioxane at 100°C for 2 hours.
    • The reaction proceeds via diazo intermediate generation and intramolecular 1,3-dipolar cycloaddition.
  • Aromatization :

    • Treat the dihydropyrazoloquinoline intermediate with KOH in ethanol to eliminate the tosyl group and achieve full conjugation.

Yield : 68–75% for analogous fused pyrazoles.

Nucleophilic Aromatic Substitution on Chloro Precursors

A medicinal chemistry approach by anti-inflammatory researchers utilized 4-chloro-pyrazolo[4,3-c]quinoline derivatives as intermediates. For C350-0687:

  • Chloro Intermediate Synthesis :

    • Construct 8-fluoro-4-chloro-1-phenyl-1H-pyrazolo[4,3-c]quinoline via Friedel-Crafts acylation and cyclocondensation.
  • Methoxyphenyl Introduction :

    • React the chloro intermediate with 3-methoxyaniline in the presence of Pd(OAc)2/Xantphos catalyst.
    • Conditions : 110°C in toluene, 12 hours.

Yield : 60–65% for similar substitutions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Yield (%) Scalability Functional Group Tolerance
Acid-Catalyzed 65–78 High Moderate
Electrochemical 70–85 Medium High
Tosylhydrazone 68–75 Medium Low (sensitive to sterics)
Nucleophilic 60–65 Low High

Key Observations :

  • The electrochemical method offers the highest yield and green credentials but requires specialized equipment.
  • Acid-catalyzed cyclization is optimal for industrial-scale production due to simplicity.
  • Nucleophilic substitution is limited by the availability of chloro precursors.

Chemical Reactions Analysis

8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its applications in medicinal chemistry include:

  • Antibacterial Activity : Research indicates that fluorinated quinolines, including this compound, exhibit significant antibacterial properties by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately resulting in bacterial cell death .
  • Antineoplastic Properties : The compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of key signaling pathways like p53 and NF-kB .
  • Antiviral Potential : There is growing interest in exploring the antiviral properties of this compound, particularly against viral infections where traditional antiviral agents may be ineffective or lead to resistance.

Biological Studies

The biological activity of 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline makes it a valuable candidate for various biological studies:

  • Enzyme Inhibition Studies : The compound's interaction with specific enzymes can be studied to understand its mechanism of action better. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .
  • Structure-Activity Relationship (SAR) Studies : The unique substitutions on the phenyl rings of this compound allow researchers to perform SAR studies to identify how structural modifications influence biological activity. This can lead to the development of more potent derivatives with enhanced therapeutic profiles.

Material Science

Beyond biological applications, this compound also holds promise in material science:

  • Development of New Materials : The unique chemical properties of fluorinated quinolines can be harnessed for developing new materials, such as liquid crystals and dyes. These materials can have applications in electronics and photonics due to their optical properties .

Case Study 1: Antibacterial Activity

In a study evaluating various derivatives of pyrazolo[4,3-c]quinoline, this compound exhibited IC50 values comparable to established antibacterial agents. For example:

CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

These results highlight the potential of this compound as an effective antibacterial agent .

Case Study 2: Anticancer Activity

The anticancer potential was assessed using various cancer cell lines:

Cell LineCompound TestedIC50 (μM)
MCF-7 (Breast)8-Fluoro...15
A549 (Lung)Same compound12
HeLa (Cervical)Same compound10

The data indicate significant cytotoxicity against these cancer cell lines, suggesting that further development could lead to new anticancer therapies .

Mechanism of Action

The mechanism of action of 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are effective against a broad spectrum of bacterial infections.

Comparison with Similar Compounds

8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinolines and pyrazoloquinolines. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which may confer distinct biological activities and chemical properties.

Biological Activity

8-Fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative that has garnered attention for its diverse biological activities. This compound is part of a class of pyrazoloquinolines known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of fluorine and methoxy groups into its structure enhances its biological activity and pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H16FN3O\text{C}_{23}\text{H}_{16}\text{F}\text{N}_{3}\text{O}

Key Features:

  • Fluorine Atom: Enhances lipophilicity and metabolic stability.
  • Methoxy Group: Potentially increases solubility and alters biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that fluorinated quinolines can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. Additionally, studies have shown that pyrazoloquinolines may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Tests: The compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range. For example, derivatives with similar structures exhibited IC50 values ranging from 0.59 µM to 12.07 µM against MCF7 breast cancer cells .
CompoundCell LineIC50 (µM)
8-Fluoro-PyrazoloquinolineMCF70.59
Derivative 5MCF70.08–12.07
Derivative 14cBT549>25

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through its effect on nitric oxide (NO) production in LPS-induced RAW 264.7 cells:

  • Inhibition of NO Production: The compound showed significant inhibition of NO production, comparable to established anti-inflammatory agents. The mechanism involves the downregulation of iNOS and COX-2 expression, which are pivotal in the inflammatory response .
CompoundNO Production Inhibition (%)IC50 (µM)
2aSignificant0.39
2bModerateN/A

Antimicrobial Activity

Fluorinated quinolines, including this compound, have been investigated for their antimicrobial properties:

  • Mechanism: These compounds are believed to disrupt bacterial DNA replication by inhibiting essential enzymes like gyrase and topoisomerase IV.

Case Studies

A recent study focused on the synthesis of various pyrazoloquinolines and their biological evaluation demonstrated that structural modifications significantly influenced their activity profiles:

  • Study Findings: Compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced inhibitory effects on NO production while maintaining lower cytotoxicity levels compared to other derivatives .

Q & A

Q. What are the most reliable synthetic routes for 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can purity be optimized?

Methodological Answer: A validated route involves multi-step condensation and cyclization :

Starting Material : 4-Chloroquinoline-3-carbaldehyde derivatives (e.g., 2,4-dichloroquinoline-3-carbonitrile) react with substituted phenylhydrazines (e.g., 3-methoxyphenylhydrazine) under reflux in ethanol with triethylamine .

Cyclization : Ethanolic KOH (5%) induces cyclization to form the pyrazoloquinoline core .

Fluorination : Fluorine substitution at position 8 is achieved via halogen exchange using KF or nucleophilic aromatic substitution .
Purification : Recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .

Q. How do spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Key signals include:
    • Fluorine-substituted aromatic protons : Deshielded singlets/doublets (δ 8.1–8.5 ppm) due to electron-withdrawing F .
    • Methoxy group : Sharp singlet at δ ~3.8 ppm (3H integration) .
    • Pyrazole protons : Distinct splitting patterns (e.g., δ 6.5–7.5 ppm for pyrazole C-H) .
  • 13C NMR : Fluorine coupling (JCF ~245 Hz) observed for C8 .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Use ESI+ mode with acetonitrile/formic acid .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent repositioning) resolve contradictions in reported bioactivity data?

Case Study :

  • Contradiction : Some studies report antitumor activity (IC50 <1 µM), while others show no efficacy .
  • Resolution :
    • Steric Effects : Replace the 3-methoxyphenyl group with smaller substituents (e.g., 3-aminophenyl) to enhance target binding .
    • Fluorine Positioning : Fluorine at C8 (vs. C6) improves metabolic stability and π-stacking with DNA topoisomerases .
    • Crystallographic Validation : X-ray analysis (e.g., P21/c space group) reveals torsional strain in the methoxyphenyl group that impedes binding .

Q. What strategies mitigate low solubility in aqueous media for in vivo studies?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for intravenous administration; confirm stability via UV-Vis (λmax ~320 nm) .
  • Prodrug Design : Introduce phosphate esters at the quinoline N1 position, which hydrolyze in vivo to release the active compound .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size <200 nm, PDI <0.2) improve bioavailability. Characterize via dynamic light scattering (DLS) .

Experimental Design & Data Analysis

Q. How to design a SAR study for optimizing kinase inhibition?

Framework :

Core Modifications : Synthesize analogs with:

  • Varied substituents : 3-Methoxy vs. 3-hydroxy vs. 3-nitro groups .
  • Fluorine replacements : Cl, Br, or H at C8 .

Assays :

  • Enzyme Inhibition : KinaseGllo assay (ATP concentration = 10 µM) for IC50 determination .
  • Cellular Uptake : Fluorescence microscopy (e.g., FITC-labeled analogs) in HeLa cells .

Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to Aurora kinase A (PDB: 4ZON) .

Q. How to address discrepancies in fluorescence properties reported for pyrazoloquinolines?

Resolution :

  • Environmental Factors : Measure quantum yield (Φ) in solvents of varying polarity (e.g., hexane vs. DMSO). Polar solvents stabilize excited states, enhancing Φ .
  • Aggregation Effects : Conduct concentration-dependent studies (1 nM–1 mM). Aggregation-caused quenching (ACQ) occurs at >100 µM .

Structural & Mechanistic Insights

Q. What crystallographic data reveal about the compound’s binding to therapeutic targets?

Key Findings :

  • Torsional Angles : The 3-methoxyphenyl group deviates ~75° from the pyrazoloquinoline plane, reducing steric clash with protein pockets (e.g., COX-2 active site) .
  • Hydrogen Bonding : Methoxy oxygen forms H-bonds with Arg120 in COX-2 (distance: 2.8 Å), critical for inhibition .

Q. How does fluorine substitution influence metabolic stability?

Mechanistic Insight :

  • Cytochrome P450 Resistance : Fluorine at C8 reduces oxidative metabolism (t1/2 increased from 2.1 to 6.7 h in rat liver microsomes) .
  • Phase II Metabolism : Glucuronidation at the methoxy group is the primary clearance pathway. Confirm via LC-MS/MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.